2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the condensation of appropriate starting materials under specific conditions. For instance, the synthesis may start with the reaction of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the pyridylmethyl and phenylacetamide groups .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a]benzimidazoles and related heterocyclic compounds such as:
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Imidazole derivatives: Used in various therapeutic applications.
Pyridine derivatives: Known for their diverse chemical and biological properties.
Uniqueness
What sets 2-[2-OXO-1-(2-PYRIDYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL]-N-PHENYLACETAMIDE apart is its unique combination of functional groups and structural features, which confer specific biological activities and potential therapeutic benefits .
Properties
Molecular Formula |
C24H21N5O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H21N5O2/c30-22(26-18-8-2-1-3-9-18)14-17-15-28-21-12-5-4-11-20(21)27-24(28)29(23(17)31)16-19-10-6-7-13-25-19/h1-13,17H,14-16H2,(H,26,30) |
InChI Key |
CZTRSBNBKHDVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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